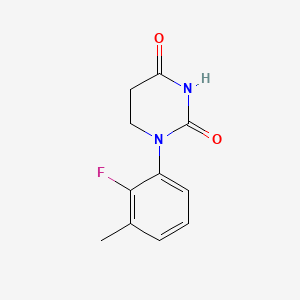
1-(2-Fluoro-3-methyl-phenyl)hexahydropyrimidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Fluoro-3-methyl-phenyl)hexahydropyrimidine-2,4-dione is a compound that belongs to the class of hexahydropyrimidine derivatives. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, pharmaceuticals, and agrochemistry. The presence of a fluoro-substituent in the phenyl ring enhances the compound’s chemical and biological properties, making it a subject of interest for researchers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluoro-3-methyl-phenyl)hexahydropyrimidine-2,4-dione can be achieved through multicomponent reactions involving aromatic aldehydes, urea, and other reagents. One common method involves the condensation of aromatic aldehydes with urea in the presence of a catalyst such as p-toluenesulfonic acid. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired hexahydropyrimidine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Fluoro-3-methyl-phenyl)hexahydropyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluoro-substituent in the phenyl ring can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
1-(2-Fluoro-3-methyl-phenyl)hexahydropyrimidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-(2-Fluoro-3-methyl-phenyl)hexahydropyrimidine-2,4-dione involves its interaction with specific molecular targets. The fluoro-substituent enhances its binding affinity to enzymes or receptors, leading to inhibition or modulation of their activity. The compound may interfere with DNA repair mechanisms, protein synthesis, or cell signaling pathways, resulting in its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(Thiophene-2-carbonyl)-6-(trifluoromethyl)hexahydropyrimidin-2-ones: These compounds have similar structural features and biological activities.
1,3-Bis(4-methoxybenzyl)-2-arylhexahydropyrimidines: Known for their antimicrobial and antifungal properties.
Uniqueness
1-(2-Fluoro-3-methyl-phenyl)hexahydropyrimidine-2,4-dione is unique due to the presence of the fluoro-substituent, which significantly enhances its chemical stability, metabolic stability, and biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Propriétés
Formule moléculaire |
C11H11FN2O2 |
|---|---|
Poids moléculaire |
222.22 g/mol |
Nom IUPAC |
1-(2-fluoro-3-methylphenyl)-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C11H11FN2O2/c1-7-3-2-4-8(10(7)12)14-6-5-9(15)13-11(14)16/h2-4H,5-6H2,1H3,(H,13,15,16) |
Clé InChI |
DMXYGHLUTLCJND-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)N2CCC(=O)NC2=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















